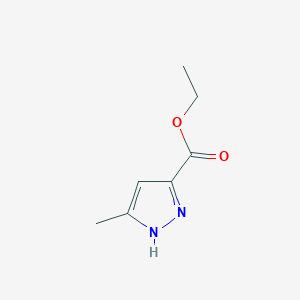
1,2-Bis(4-hydroxyphenyl)-2-propanol
Vue d'ensemble
Description
“1,2-Bis(4-hydroxyphenyl)-2-propanol” is a chemical compound that can be synthesized from Bisphenol A (BPA) through hydroxylation . It is also known as a metabolite of BPA .
Synthesis Analysis
The synthesis of “1,2-Bis(4-hydroxyphenyl)-2-propanol” involves the reaction of substituted or unsubstituted 1,2-bis(4-hydroxyphenyl)-halogen substituted aliphatics such as 1,2-bis(4-hydroxyphenyl)-2-chloropropanes in the presence of a base and water . Another method involves the dehydration of a substituted or unsubstituted 1,2-bis(4-hydroxyphenyl)-hydroxyaliphatic .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(4-hydroxyphenyl)-2-propanol” has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .
Chemical Reactions Analysis
“1,2-Bis(4-hydroxyphenyl)-2-propanol” can be further oxidized to form both 2,2-bis(4-hydroxyphenyl)-1-propanol and a skeletally rearranged tetraol . It can also be transformed into 4-hydroxyphenacyl alcohol .
Applications De Recherche Scientifique
Chemical Synthesis : It is used in synthesizing novel chiral macrocyclic ONNO-type ligands for asymmetric transfer hydrogenation of aromatic ketones. This process leads to the production of optically active alcohols with high chemical yields and excellent enantioselectivity (Chen, G.-Y., Xing, Y., Zhang, H., & Gao, J.-X., 2007).
Materials Science : In materials science, it is employed in the synthesis of low surface free energy cyanate ester-silica hybrid nanomaterials. These materials are relevant for microelectronics and optoelectronics applications (Devaraju, S., Vengatesan, M. R., Selvi, M., Kumar, A., Hamerton, I., Go, J., & Alagar, M., 2013).
Photography and Imaging : It is used in color developers due to its high electron charge on the para orientation, influencing thermosensitivity and stabilization (Okada, K., 1996).
Biomedical Applications : This compound has shown strong antiestrogenic and mammary tumor inhibiting activity, indicating potential applications in cancer research (Hartmann, R., Schwarz, W., Heindl, A., & Schönenberger, H., 1985).
Environmental Studies : In environmental studies, it plays a role in the transformation of bisphenol A (BPA), leading to compounds like 1,2-bis(4-hydroxyphenyl)-2-propanol and 2,2-bis(4-hydroxyphenyl)-1-propanol. These transformations are significant in understanding cellular homeostasis and degradation of BPA (Wang, W., Yu, H., Qin, H.-M., Long, Y., Ye, J., & Qu, Y., 2019).
Orientations Futures
Future research could focus on further understanding the biochemical pathway by which BPA is degraded to form “1,2-Bis(4-hydroxyphenyl)-2-propanol” and other products . Additionally, the development of more efficient and environmentally friendly methods for the synthesis and degradation of this compound could be explored.
Propriétés
IUPAC Name |
4-[2-hydroxy-2-(4-hydroxyphenyl)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPHPWGPPAECAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349641 | |
| Record name | 1,2-Bis(4-hydroxyphenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)-2-propanol | |
CAS RN |
154928-56-0 | |
| Record name | 1,2-Bis(4-hydroxyphenyl)-2-hydroxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(4-hydroxyphenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)










![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)